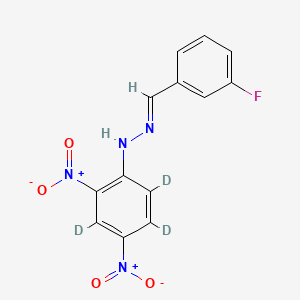

3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

Beschreibung

3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 (C₁₃H₆D₃FN₄O₄; MW 307.25–307.26) is a deuterated analog of its non-labeled counterpart (CAS: 346-61-2). It belongs to the class of 2,4-dinitrophenylhydrazone (DNPH) derivatives, widely used as analytical standards for detecting carbonyl compounds via high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling (three deuterium atoms at unspecified positions, likely on the phenyl ring) enhances its utility as an internal standard, minimizing matrix interference and improving quantification accuracy in mass spectrometry .

Key properties include:

Eigenschaften

Molekularformel |

C13H9FN4O4 |

|---|---|

Molekulargewicht |

307.25 g/mol |

IUPAC-Name |

2,3,5-trideuterio-N-[(E)-(3-fluorophenyl)methylideneamino]-4,6-dinitroaniline |

InChI |

InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i4D,5D,7D |

InChI-Schlüssel |

ZLGVXEXMJMVYRK-ATNRRJCYSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/C2=CC(=CC=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps:

Deuteration of 2,4-Dinitrochlorobenzene :

Hydrazine Substitution :

| Parameter | Value |

|---|---|

| Yield | 98–100% |

| Purity (HPLC) | >98% |

| Isotopic Enrichment | 99 atom % D |

Condensation with 3-Fluorobenzaldehyde

The hydrazone formation follows established protocols for DNPH derivatives, modified for isotopic labeling:

Procedure:

Reaction Setup :

Reflux and Isolation :

Purification :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Melting Point | 215–217°C (decomp.) |

| Deuterium Retention | >99% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

Mass Spectrometry (HRMS):

Infrared Spectroscopy (FT-IR):

Industrial-Scale Considerations

- Cost Efficiency : Deuteration increases synthesis costs by ~30% due to specialized starting materials.

- Catalyst Recovery : Magnetic nanoparticle-supported ionic liquids (e.g., Fe₃O₄@SiO₂-IL) enable catalyst reuse for >5 cycles without yield loss.

Challenges and Innovations

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the hydrazone group to amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3-Fluorobenzoic acid derivatives.

Reduction: Formation of 3-Fluorobenzylamine derivatives.

Substitution: Formation of various substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Derivatization Agent :

3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-d3 is primarily used as a derivatization agent for the analysis of carbonyl compounds in complex matrices. The formation of hydrazones allows for the selective identification and quantification of aldehydes and ketones through chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Quantitative Analysis :

The isotopic labeling (deuterium) enhances the sensitivity and specificity of analytical methods. The use of this compound in GC-MS enables the differentiation between labeled and unlabeled compounds, facilitating accurate quantification of carbonyl species in environmental samples, such as particulate matter or air pollutants .

Environmental Science

Monitoring Air Quality :

In environmental studies, this compound is utilized to monitor aldehyde emissions from various sources. Its application in air quality assessments helps in understanding the impact of volatile organic compounds on atmospheric chemistry and human health.

Particulate Matter Analysis :

This compound has been employed in studies focusing on the determination of aldehydes in particulate matter. The derivatization process improves the recovery rates and detection limits for carbonyls, making it a valuable tool for researchers studying air pollution and its effects on public health .

Medicinal Chemistry

Drug Development :

In medicinal chemistry, derivatives like this compound are investigated for their potential therapeutic applications. The compound's structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific biological pathways.

Biomarker Discovery :

The compound's labeling properties make it useful in biomarker discovery studies where tracking metabolic processes is essential. By incorporating deuterated compounds into biological systems, researchers can trace metabolic pathways and identify potential drug targets .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 involves its interaction with specific molecular targets. The deuterium labeling allows for precise tracking of the compound in biological systems. The hydrazone group can form stable complexes with various biomolecules, facilitating the study of their interactions and functions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Comparative Solubility and Purity

Biologische Aktivität

3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is a deuterated derivative of 3-fluorobenzaldehyde and is notable for its diverse biological activities. This compound has garnered attention in various fields of research, including medicinal chemistry, pharmacology, and biochemistry, due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : CHDNO

- Molecular Weight : Approximately 307.25 g/mol

- Physical State : Solid at room temperature

- Health Hazards : Potential skin and eye irritant upon contact

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant anti-infection properties against various pathogens, including bacteria and viruses. It has been shown to inhibit the growth of:

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, including:

- Cell Cycle Regulation : The compound influences cell cycle progression by inducing DNA damage and promoting cell cycle arrest, which is crucial for its anticancer properties .

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against various bacterial and viral pathogens |

| Apoptosis | Induces programmed cell death in cancer cells |

| Cell Cycle Regulation | Influences DNA damage response and cell cycle arrest |

| Anti-inflammatory | Modulates immune responses and inflammation pathways |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antiviral Activity : A recent investigation demonstrated that this compound inhibited the replication of the influenza virus in vitro, suggesting its potential as a therapeutic agent for viral infections .

- Cancer Cell Studies : In vitro studies revealed that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, with associated upregulation of pro-apoptotic markers .

- Mechanistic Insights : Further research indicated that the compound's interaction with cellular targets could lead to alterations in metabolic enzyme activities, impacting pathways related to oxidative stress and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.